Chiral Purity and Absolute Configuration: (R)-Enantiomer vs. (S)-Enantiomer and Racemic Mixture
The (R)-enantiomer of N-Boc-3-(2-oxoethyl)morpholine (CAS 1257856-87-3) is distinguished from its (S)-counterpart (CAS 1257855-05-2) by absolute stereochemistry, confirmed by X-ray diffraction analysis of the (S)-enantiomer establishing its monoclinic crystal system (space group C2, a=20.2528(4) Å, b=6.7254(2) Å, c=10.6748(2) Å, β=94.699(3)°, Z=4) [1]. This stereochemical definition ensures reproducible asymmetric transformations, whereas racemic N-Boc-3-(2-oxoethyl)morpholine (CAS 886365-55-5) introduces an undefined mixture of enantiomers that can lead to unpredictable biological outcomes and reduced synthetic efficiency .
| Evidence Dimension | Absolute Stereochemistry and Crystallographic Identity |
|---|---|
| Target Compound Data | (R)-configuration at C3; specific rotation not reported; chirality verified by chiral HPLC [1] |
| Comparator Or Baseline | (S)-enantiomer (CAS 1257855-05-2): monoclinic C2 space group, unit cell dimensions as above. Racemic mixture (CAS 886365-55-5): undefined enantiomeric composition |
| Quantified Difference | Opposite stereochemistry at C3 chiral center; racemic mixture lacks stereochemical definition |
| Conditions | X-ray diffraction analysis; chiral HPLC methods |
Why This Matters
Procurement of the single (R)-enantiomer is essential for stereocontrolled synthesis and chiral drug development, whereas racemic or incorrect enantiomers may yield inactive or off-target compounds.
- [1] Publications Crystallography Laboratory Nijmegen. X-ray diffraction analysis of (S)-N-Boc-3-(2-Oxo-ethyl)-morpholine. Crystal data: monoclinic, C2, a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3)°, Z = 4. View Source
